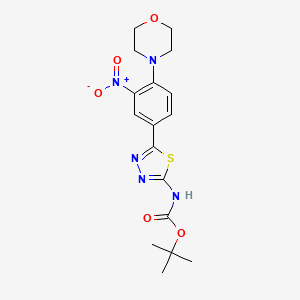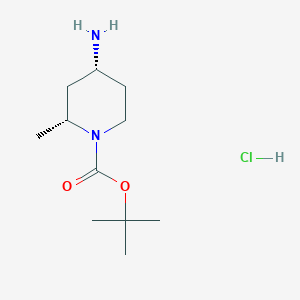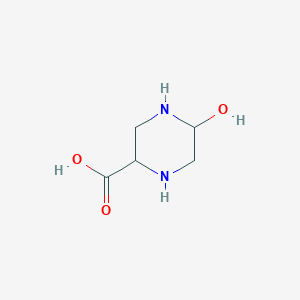
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(叔丁基)-2-甲氧基-3-(3-(2-(2-吗啉代乙氧基)苄基)脲基)苯基)甲磺酰胺是一种复杂的有机化合物,由于其独特的结构特性和潜在的应用,在各个科学领域引起了广泛的兴趣。该化合物包含多种官能团,包括叔丁基、甲氧基、吗啉代乙氧基和甲磺酰胺基,这些官能团赋予它多种反应性和应用价值。
准备方法
合成路线和反应条件
N-(5-(叔丁基)-2-甲氧基-3-(3-(2-(2-吗啉代乙氧基)苄基)脲基)苯基)甲磺酰胺的合成通常涉及多个步骤,每个步骤都需要特定的试剂和条件。一种常用的方法包括以下步骤:
脲基的形成: 这一步涉及胺与异氰酸酯反应形成脲基。
吗啉代乙氧基的引入: 这一步可以通过亲核取代反应实现,其中吗啉衍生物与合适的亲电试剂反应。
甲磺酰胺基的连接: 这一步通常涉及磺酰氯与胺反应形成磺酰胺键。
最终组装: 通过一系列偶联反应组装最终化合物,确保所有官能团处于正确的位置。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行优化。连续流动反应器和自动化合成平台等技术可以用来提高效率和可扩展性。
化学反应分析
反应类型
N-(5-(叔丁基)-2-甲氧基-3-(3-(2-(2-吗啉代乙氧基)苄基)脲基)苯基)甲磺酰胺可以发生多种化学反应,包括:
氧化: 甲氧基可以被氧化形成相应的醛或酸。
还原: 如果存在硝基,可以将其还原为胺。
取代: 芳环可以发生亲电取代反应,例如硝化或卤化。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用还原剂包括氢化锂铝 (LiAlH₄) 或钯催化剂作用下的氢气 (H₂)。
取代: 用于硝化的硝酸 (HNO₃) 或用于溴化的溴 (Br₂) 等试剂是典型的。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,甲氧基的氧化可能会产生甲磺酸衍生物,而硝基的还原会产生相应的胺。
科学研究应用
N-(5-(叔丁基)-2-甲氧基-3-(3-(2-(2-吗啉代乙氧基)苄基)脲基)苯基)甲磺酰胺在科学研究中有多种应用:
化学: 它用作有机合成中构建更复杂分子的砌块。
生物学: 该化合物独特的结构使其能够与生物大分子相互作用,使其在研究酶抑制和蛋白质-配体相互作用方面非常有用。
工业: 用于开发具有特定性质的新材料,例如聚合物和涂料。
作用机制
N-(5-(叔丁基)-2-甲氧基-3-(3-(2-(2-吗啉代乙氧基)苄基)脲基)苯基)甲磺酰胺发挥作用的机制涉及它与酶或受体等分子靶标的相互作用。该化合物的官能团使其能够与其靶标形成氢键、疏水相互作用和范德华力,从而导致其活性被抑制或调节。具体涉及的途径可能包括信号转导途径或代谢途径,具体取决于生物学背景。
相似化合物的比较
类似化合物
N-(5-(叔丁基)异恶唑-3-基)-N'-苯基脲: 该化合物具有叔丁基和脲基,但异恶唑基部分不同。
N-(5-(叔丁基)-2-甲氧基-3-(3-(2-(2-吗啉代乙氧基)苄基)脲基)苯基)甲磺酰胺: 结构类似,但芳环上的取代基有所不同。
独特性
N-(5-(叔丁基)-2-甲氧基-3-(3-(2-(2-吗啉代乙氧基)苄基)脲基)苯基)甲磺酰胺因其官能团组合而脱颖而出,这些官能团赋予了其独特的反应性和相互作用特性。
属性
分子式 |
C26H38N4O6S |
|---|---|
分子量 |
534.7 g/mol |
IUPAC 名称 |
1-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-3-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C26H38N4O6S/c1-26(2,3)20-16-21(24(34-4)22(17-20)29-37(5,32)33)28-25(31)27-18-19-8-6-7-9-23(19)36-15-12-30-10-13-35-14-11-30/h6-9,16-17,29H,10-15,18H2,1-5H3,(H2,27,28,31) |
InChI 键 |
IUABYYLHWPEMOR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)NCC2=CC=CC=C2OCCN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)



![3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)

![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)






